molecular formula C11H9Cl3N2O B8319820 6,7-dichloro-3-(3-chloropropyl)-1H-quinoxalin-2-one

6,7-dichloro-3-(3-chloropropyl)-1H-quinoxalin-2-one

Cat. No. B8319820
M. Wt: 291.6 g/mol
InChI Key: NONAIVQSQGUPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06927214B1

Procedure details

1,2-Diamino-4,5-dichlorobenzene (1.63 g, 9.22 mmol), dissolved in a small amount of DMF, as added dropwise to a stirred solution of 5-chloro-2-oxo-pentanoic acid ethyl ester (1.50 g, 9.22 mmol) [J. H. Hoare, P. Yates J. Org. Chem. 1983, 4, 3333] in a mixture of DMF:glacial acetic acid 7:3 (5 ml). After stirring for 3 days at room temperature, the solvent was removed in vacuo leaving a dark coloured solid. Ethyl acetate was added and the insoluble material was removed by filtration over a short pad of silica. The filtrate was evaporated in vacuo, and the residue was purified by flash column chromatography (ethyl acetate:heptane 25:75), to yield 25% of 6,7-dichloro-3-(3-chloropropyl)-1H-quinoxalin-2-one as a yellow solid.
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1[NH2:10].C([O:13][C:14](=O)[C:15](=O)[CH2:16][CH2:17][CH2:18][Cl:19])C.C(O)(=O)C.C(OCC)(=O)C>CN(C=O)C>[Cl:8][C:6]1[CH:7]=[C:2]2[C:3](=[CH:4][C:5]=1[Cl:9])[NH:10][C:14](=[O:13])[C:15]([CH2:16][CH2:17][CH2:18][Cl:19])=[N:1]2

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)Cl)Cl)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(C(CCCCl)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a dark coloured solid
CUSTOM
Type
CUSTOM
Details
the insoluble material was removed by filtration over a short pad of silica
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (ethyl acetate:heptane 25:75)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC=1C=C2N=C(C(NC2=CC1Cl)=O)CCCCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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